Tetrabutyl squarate
Description
Structure
2D Structure
Properties
CAS No. |
121289-36-9 |
|---|---|
Molecular Formula |
C32H46N2O4 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2,4-bis[4-(dibutylamino)-2-hydroxyphenyl]cyclobutane-1,3-dione |
InChI |
InChI=1S/C32H46N2O4/c1-5-9-17-33(18-10-6-2)23-13-15-25(27(35)21-23)29-31(37)30(32(29)38)26-16-14-24(22-28(26)36)34(19-11-7-3)20-12-8-4/h13-16,21-22,29-30,35-36H,5-12,17-20H2,1-4H3 |
InChI Key |
GMDZOEQOTJOQIL-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=C(C=C(C=C3)N(CCCC)CCCC)O)O |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=C(C=C(C=C3)N(CCCC)CCCC)O)O |
Other CAS No. |
121289-36-9 |
Synonyms |
1,3-bis(4-dibutylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium tetrabutyl squarate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetrabutyl Squarate
General Esterification Protocols for Dialkyl Squarates from Squaric Acid
A highly efficient and general method for the synthesis of dialkyl squarates, including dibutyl squarate, involves the reaction of squaric acid with the corresponding alcohol in the presence of an orthoformate tandfonline.comtandfonline.comorgsyn.orglookchem.comresearchgate.net. This protocol typically entails refluxing an alcoholic solution of squaric acid with an orthoformate, such as trimethyl orthoformate tandfonline.comorgsyn.org. This method has been successfully applied to produce various alkyl squarates, including dimethyl, diethyl, diisopropyl, di-n-butyl, and di-t-butyl squarates, with yields ranging from 77% to 97% on a multigram scale tandfonline.comtandfonline.comlookchem.comresearchgate.net. It is recognized for its convenience, safety, and cost-effectiveness tandfonline.comorgsyn.orglookchem.com.
Squaric acid, a diprotic acid, readily undergoes esterification in the presence of an acid catalyst, similar to the esterification of carboxylic acids uwaterloo.camdpi.com. Other synthetic routes, such as transesterification, methylation of the disilver salt of squaric acid, or treatment with diazomethane, have been reported but are generally considered less efficient, more expensive, or unsuitable for large-scale preparations tandfonline.comorgsyn.org.
Table 1: Representative Yields of Dialkyl Squarates via Orthoformate Method
| Alkyl Group | Yield Range (%) |
| Methyl | 77-97 tandfonline.com |
| Ethyl | 77-97 tandfonline.com |
| Isopropyl | 77-97 tandfonline.com |
| n-Butyl | 77-97 tandfonline.com |
| t-Butyl | 77-97 tandfonline.com |
Optimized Synthesis of Tetrabutyl Squarate
For the specific synthesis of di-n-butyl squarate, the general orthoformate method is highly effective, providing yields typically within the 77-97% range tandfonline.comtandfonline.comlookchem.com. An alternative approach for preparing dialkyl squarates, including di-n-butyl squarate, involves heating squaric acid to reflux in a mixture of the desired 1-alkanol and an azeotropic solvent (e.g., toluene (B28343) for 1-butanol) to facilitate the azeotropic removal of water using a Dean-Stark trap cdnsciencepub.com.
For di-tert-butyl squarate, a specific optimized procedure involves refluxing squaric acid in tert-butanol (B103910) in the presence of methyl orthoformate, which can achieve yields of up to 70% soton.ac.uk. This highlights that while general methods exist, specific optimizations for different alkyl chain isomers can further improve efficiency.
Catalytic Approaches in Squarate Ester Synthesis
The esterification of squaric acid to form squarate esters is generally facilitated by acid catalysts uwaterloo.camdpi.com. While the orthoformate method itself relies on the orthoformate acting as a dehydrating agent and potentially forming reactive intermediates, explicit catalysts can also play a role in related squarate chemistry.
For instance, in the synthesis of squaramides from squarate esters, Lewis acid catalysts like zinc triflate (Zn(OTf)₂) have been employed to improve reaction performance mdpi.comrsc.orgthieme-connect.com. Although this is a transformation of squarate esters rather than their direct synthesis, it underscores the utility of catalysts in reactions involving the squarate core. Furthermore, titanium tetrachloride (TiCl₄) has been used as a catalyst in reactions of squaric acid derivatives (such as squaric dichloride, methyl ester chloride, and ethyl diester) with unsaturated organosilanes to form new carbon-carbon bonds on the cyclobutenedione ring rsc.orgpsu.edu.
Green Chemistry Considerations in this compound Synthesis
Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials, thereby promoting safer and more efficient processes rsc.orgrsc.org.
Key green chemistry metrics include atom economy, defined as the molecular weight of the desired product(s) divided by the total molecular weight of all reactants, aiming to maximize the incorporation of starting material atoms into the final product rsc.orgnih.govlibretexts.org. The E-factor, which quantifies the weight of total waste relative to the product weight, and atom efficiency (product yield multiplied by atom economy percentage) are also crucial for assessing the environmental footprint of a synthesis rsc.org.
Microwave-assisted organic synthesis (MAOS) is considered a "green" technology due to its ability to accelerate reactions, achieve high yields and selectivity, reduce byproduct formation, and simplify work-up procedures scielo.org.mx. MAOS can significantly reduce reaction times and is amenable to solvent-free conditions scielo.org.mx. While direct examples for this compound synthesis via microwave irradiation are not extensively detailed, microwave technology has been successfully applied in various squarate-related syntheses, such as cyclization and deprotection steps involving diisopropyl squarate arkat-usa.org. Microwave vials are also used in the synthesis of squaramide ester-functionalized polymers, which involve squarate esters acs.org. However, it's important to note that microwave irradiation is not universally effective for all squaric acid derivative reactions and may require specific optimization thieme-connect.comthieme-connect.de.
The pursuit of solvent-free conditions is a significant aspect of green chemistry, often facilitated by techniques like MAOS scielo.org.mx. Alternative reaction media, particularly ionic liquids (ILs), have gained considerable attention as "eco-friendly solvents" scielo.org.mx. ILs possess unique properties such as very low vapor pressure, high thermal and chemical stability, non-flammability, and the ability to act as catalysts scielo.org.mxrsc.org. Their ionic nature allows for highly effective coupling with microwave energy, making them a synergistic pair for green synthesis scielo.org.mx.
Ionic liquids can serve multiple roles in organic transformations, including as solvents, co-solvents, additives, promoters, electrolytes, and catalysts, leading to enhanced reaction performance, improved yields, solubility, and product separation rsc.org. Some syntheses involving squarate-related compounds, such as trivalent f-element squarates, have successfully utilized ionic liquids acs.org. Furthermore, ionic liquids have been explored as a medium for synthesizing squaramides from squarate esters to overcome solubility challenges thieme-connect.com.
Atom economy is a foundational principle in designing sustainable chemical processes, emphasizing the maximization of reactant atom incorporation into the desired product, ideally using only catalytic amounts of reagents rsc.orgnih.govlibretexts.org. The development of synthetic strategies that are inherently eco-friendly and exhibit high atom economy is a continuous goal in modern chemistry rsc.org.
Waste minimization is achieved through various strategies, including optimizing reaction conditions to reduce side products and employing efficient purification methods. An innovative approach in squaramide synthesis (which uses squarate as a precursor) involves leveraging filter paper as a reaction platform in water-based solvent systems. This methodology has been shown to reduce the need for toxic solvents and extensive purification steps, demonstrating excellent green metrics and high reaction yields, thereby contributing significantly to waste minimization rsc.orgrsc.org. This highlights a broader trend in squarate chemistry towards more sustainable and atom-economical practices.
Mechanistic Investigations of Reactions Involving Tetrabutyl Squarate
Reaction Mechanisms in Squaraine Formation from Dialkyl Squarates (e.g., Di-n-butyl squarate)
The synthesis of squaraine dyes, which are characterized by strong absorption in the visible-near-infrared (NIR) region, often involves the condensation of dialkyl squarates, such as di-n-butyl squarate, with electron-rich aromatic compounds like N,N-dialkylanilines. The mechanism of squaraine formation from dialkyl squarates is a well-studied pathway. wikidata.orgwikipedia.orgresearchgate.netnih.govacs.orgfishersci.camdpi.comuni-freiburg.de
The process typically begins with the activation of squaric acid by an alcohol, forming a "half ester" or alkyl squarate, which serves as a crucial precursor for the squaraine synthesis. wikidata.orgwikipedia.orgresearchgate.netnih.govacs.orgmdpi.com This activated squarate core then undergoes a nucleophilic attack by the electron-rich aromatic amine. This initial addition is followed by a subsequent elimination of an alcohol molecule. For symmetrical squaraine dyes, a second nucleophilic attack by another equivalent of the amine, followed by another elimination, leads to the final symmetrical squaraine product. researchgate.netnih.gov The synthesis of unsymmetrical squaraine dyes, while mechanistically comparable, often requires a multi-step process, sometimes utilizing modified squaric acid derivatives to control reactivity and improve yields of the intermediate semisquaraine. nih.govchem960.com
Key factors influencing the squaraine synthesis include the presence of water and acid catalysis. Studies have shown that water and acid are critical for the reaction, suggesting that the acid-catalyzed hydrolysis product(s) of the dialkyl squarate act as the precursor. wikidata.orgwikipedia.org Yields of squaraine are also sensitive to the steric effects of the alkyl chain in the dialkyl squarates and the concentration of the aniline (B41778) reagent. wikidata.orgwikipedia.org Side reactions, such as the arylation and diarylation of the starting di-n-butyl squarate, can occur during the synthesis. wikidata.orgwikipedia.org
Nucleophilic Addition Pathways to the Squarate Core
Squarates are electrophilic compounds characterized by a cyclobutenedione core and two vinylogous ester functionalities. mdpi.comresearchgate.net Their reactivity with nucleophiles, particularly amines, proceeds through a unique two-sequential conjugate addition-elimination mechanism. mdpi.comresearchgate.netrjlbpcs.comacs.org
In the first step, an amine nucleophile attacks the electrophilic carbon of the squarate core, leading to an addition-elimination sequence that yields a mono-squaramide ester. mdpi.comresearchgate.netrjlbpcs.com A notable feature of this intermediate is its attenuated electrophilicity compared to the initial squarate. This reduction in reactivity is attributed to nitrogen donation, which introduces electron density into the squarate ring, thereby lowering the electrophilicity of the squaric ester-amide. mdpi.comresearchgate.netrjlbpcs.comacs.org This attenuated electrophilicity of the mono-squaramide is crucial, as it can lead to higher selectivity for specific binding site lysines in biological contexts, demanding a longer residence time near the amine. mdpi.comrjlbpcs.comacs.org
Squarates exhibit preferential reactivity with amine nucleophiles over other common nucleophiles like alcohols and thiols, a valuable property for applications such as protein conjugation and the generation of bifunctional molecules. mdpi.comresearchgate.net The reactivity of the squarate core can be finely tuned by modifying substituents. For instance, electron-withdrawing groups on the vinylogous ester or amide increase the reaction rates. mdpi.comrjlbpcs.comacs.org Conversely, dithiosquarates, which are vinylogous thioester analogs, react more slowly, while dithionosquarates react more rapidly than squarates. rjlbpcs.comacs.org
The kinetics of squarate reactions have been characterized, revealing that squaric esters react orders of magnitude slower than highly reactive amine-reactive electrophiles like N-hydroxysuccinimidyl (NHS) esters. For example, dibutyl squarate reacts with benzylamine (B48309) at room temperature with a second-order rate constant of 2.3 x 10⁻⁴ M⁻¹s⁻¹ in d6-DMSO. researchgate.net This attenuated reactivity, coupled with their high selectivity for amines, suggests that substituted squaric esters can serve as effective biological probes. mdpi.comresearchgate.net
Table 1: Comparative Reactivity of Electrophiles with Amines
| Electrophile Type | Relative Reaction Rate (vs. Squarate) | Selectivity for Amines | Notes |
| Squarates | 1 | High | React preferentially with amines over alcohols and thiols. mdpi.com |
| Mono-squaramides | Significantly Slower | Higher | Attenuated electrophilicity due to nitrogen donation. mdpi.comrjlbpcs.comacs.org |
| NHS Esters | ~10,000 times faster (4 orders of magnitude) | Lower (Promiscuous labeling) | High reactivity often leads to less selectivity. mdpi.comresearchgate.netrjlbpcs.comacs.org |
Electrophilic Reactivity and Derivatives Formation
Dibutyl squarate and other dialkyl squarates function as bifunctional electrophilic derivatives of squaric acid, owing to the presence of two electrophilic carbonyl carbons within the cyclobutenedione ring. This bifunctional nature allows for the formation of a diverse range of derivatives through reactions with various nucleophiles.
A prominent class of derivatives formed from squarates are squaramides. These are prepared by the displacement of alkoxy (e.g., butoxy groups in dibutyl squarate) or chloride groups from the squarate core (C₄O₂X₂, where X = OR, Cl) by amine nucleophiles. This reaction can occur in a stepwise manner, leading to mono- or bis-squaramides, which can be symmetrical or asymmetrical depending on the amines used. researchgate.netmdpi.comresearchgate.net
Beyond squaramides, the squaric core can be modified by other nucleophilic substitutions, leading to the formation of aminosquaraines and dicyanomethylene squaraine dyes. researchgate.net For instance, the condensation of squaric acid with malononitrile (B47326) can increase the reactivity of the squaraine core towards nucleophilic methylene (B1212753) bases. researchgate.net The addition of dicyanomethylene groups can result in a notable bathochromic shift in the absorption spectrum, as it locks the central squarate moiety into a cis configuration. researchgate.net
The electronic properties of squarates and their derivatives play a critical role in driving their reactivity. The ability to tune the electrophilicity through substitution patterns allows for the design of compounds with tailored reactivity profiles for specific synthetic or biological applications. researchgate.netrjlbpcs.comacs.org
Ring Transformation and Rearrangement Processes of Cyclobutenedione Systems
Cyclobutenediones and their derivatives, including squarates, are extensively utilized as precursors for the synthesis of various carbocyclic and heterocyclic ring systems through diverse ring expansion and rearrangement processes. These transformations often involve initial nucleophilic addition to the cyclobutenedione core, followed by a rearrangement of the resulting adduct.
Typically, a carbon nucleophile adds to the cyclobutenedione to form an adduct. This adduct then undergoes rearrangement upon thermolysis (heating) or photolysis (light irradiation). The nature of the rearrangement product is often determined by the conditions and the substituent introduced at the C4 position of the cyclobutenedione. For example, rearrangements triggered by light commonly lead to 5H-furanones via a vinylketene (E)-intermediate, while heat-triggered rearrangements usually proceed via the isomeric vinylketene (Z)-intermediate.
A notable dichotomy exists in the reactivity of cyclobutenediones (such as dimethyl squarate) with different types of organometallic reagents. Organolithiums tend to yield carbonyl addition products, whereas lithium amides induce a distinct mode of ring opening. This latter pathway involves enone cleavage via an O- to C-lithium transfer, providing access to compounds like 2-oxobut-3-enamides and tetrasubstituted furans. This unprecedented mode of ring scission highlights the versatility of cyclobutenedione chemistry.
Furthermore, squarate esters can undergo complex cascade processes involving sigmatropic and electrocyclic rearrangement pathways. These reactions often exhibit high stereochemical demands. For instance, when a pair of alkenyl anions is added to a squarate ester, the stereochemistry of the initial addition (cis vs. trans) can significantly influence the stereochemical outcome of the products, particularly through processes like the dianionic oxy-Cope rearrangement.
Catalytic Reaction Mechanisms involving Squarate Complexes (e.g., Molybdenum-Squarate Catalyzed Epoxidation)
Squarate dianions are known to act as polyfunctional ligands, capable of forming coordination complexes with various metal ions. acs.org These metal-squarate complexes have garnered interest for their potential catalytic applications.
Specifically, novel molybdenum-squarate complexes, synthesized from squaric acid and organic amines or other components, have been characterized and investigated as catalysts for the epoxidation of alkenes. researchgate.net These complexes have demonstrated catalytic activity in the epoxidation of structurally diverse alkenes, including cyclohexene, 1-octene, 2,4,4-trimethyl-1-pentene, 1,5-cyclooctadiene, and 1,5,9-cyclododecatriene, using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net
Research findings indicate that the catalytic activities and selectivities of these molybdenum-squarate complexes are comparable to those of commercially available catalysts, such as molybdenyl acetylacetonate (B107027) (MoO₂(acac)₂). researchgate.net The kinetics and mechanisms of the epoxidation processes catalyzed by these molybdenum-squarate complexes have been found to be similar to those established for "classical" homogeneous catalysts for epoxidation. researchgate.net While the exact detailed mechanistic pathways specific to molybdenum-squarate catalyzed epoxidation are not extensively elaborated in the provided literature beyond these general similarities, the squarate ligand's ability to coordinate to metal centers allows for the formation of active catalytic species that facilitate the transfer of oxygen from the hydroperoxide to the alkene, leading to the epoxide product. researchgate.netacs.org The nature of the ligand can influence the catalyst's activity and selectivity, with very strong ligands potentially leading to inactive catalysts and very labile ones resulting in low selectivity. researchgate.net
Computational Chemistry and Theoretical Studies of Tetrabutyl Squarate Systems
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for studying the electronic structure and reactivity of organic molecules like tetrabutyl squarate. researchgate.netnih.gov DFT calculations offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of the molecule's properties. nih.gov
A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. core.ac.uk For this compound, DFT methods, such as B3LYP, are used to find the minimum energy conformation. core.ac.uknih.gov These calculations provide precise bond lengths and angles, which are essential for understanding the molecule's steric and electronic properties. uokerbala.edu.iq
Following optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.netcore.ac.ukusp.br The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. nih.govresearchgate.net For squaraine dyes, which are structurally related to this compound, DFT calculations have been successfully used to assign vibrational modes observed in experimental spectra. usp.br
Table 1: Representative Theoretical Vibrational Frequencies for Squarate-based Systems
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | ~1750 | Symmetric and asymmetric stretching of carbonyl groups in the squarate ring. |
| C=C Stretch | ~1650 | Stretching of the carbon-carbon double bonds within the central ring. |
| C-O Stretch | ~1250 | Stretching of the single bonds between the squarate ring and the butoxy groups. |
Note: These are approximate values based on DFT studies of related squarate compounds and may vary for this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, including their electronic absorption spectra. nih.govrsc.orgnih.gov By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths at which a molecule absorbs light. nih.govrsc.org For squaraine dyes, TD-DFT studies have shown that the primary electronic transition is typically a π → π* transition, localized on the central squarate core and adjacent aromatic systems. nih.govniscair.res.in
These calculations also provide insights into other electronic properties such as the dipole moment and polarizability, which are important for understanding the molecule's response to external electric fields and its potential use in nonlinear optical materials. uokerbala.edu.iqnih.gov
DFT is also instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. pku.edu.cn By locating and characterizing transition states, which are the energy maxima along a reaction coordinate, chemists can understand the mechanisms and predict the feasibility of chemical transformations. youtube.comchemrxiv.org For instance, in reactions where this compound acts as an electrophile, DFT can be used to model the approach of a nucleophile and calculate the activation energy for the reaction. pku.edu.cn This information is critical for optimizing reaction conditions and designing new synthetic routes.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemijournal.comwuxiapptec.com The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor. edu.krdresearchgate.net
For this compound, DFT calculations can map the HOMO and LUMO. The HOMO is expected to be localized on the electron-rich oxygen atoms of the butoxy groups and the squarate ring, while the LUMO is likely centered on the electron-deficient four-membered ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. edu.krd A smaller gap generally implies higher reactivity. wuxiapptec.comedu.krd
Table 2: Calculated Frontier Molecular Orbital Energies for a Model Squarate System
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
Note: These values are illustrative and based on DFT calculations of similar squarate derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in different environments. researchgate.netmdpi.com
For this compound, MD simulations can reveal the flexibility of the butyl chains and how they influence the packing of the molecules in the liquid or solid state. researchgate.net These simulations can also shed light on how this compound interacts with other molecules, such as solvents or reactants, by calculating interaction energies and analyzing the structure of the surrounding molecules. researchgate.netresearchgate.net
Investigation of Noncovalent Interactions in Squarate-Based Assemblies
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the self-assembly of molecules and the formation of crystalline structures. mdpi.comresearchgate.netmdpi.com In squarate-based systems, these weak interactions govern how the molecules arrange themselves in the solid state, which in turn determines the material's bulk properties. researchgate.netrsc.org
Computational methods can be used to analyze and quantify these noncovalent interactions. mdpi.comrsc.org For example, the analysis of the Hirshfeld surface can visualize and quantify intermolecular contacts in a crystal lattice. rsc.org In the case of this compound, the interplay between the polar squarate core and the nonpolar butyl chains will likely lead to complex packing arrangements driven by a balance of dipole-dipole interactions and van der Waals forces. Understanding these interactions is key to the rational design of new materials with desired properties, a field known as crystal engineering. mdpi.comresearchgate.net
Applications of Tetrabutyl Squarate As a Strategic Building Block in Complex Organic Synthesis
Construction of Highly Functionalized Organic Molecules and Scaffolds
Tetrabutyl squarate and related squaric acid derivatives are instrumental in constructing highly functionalized organic molecules and scaffolds. The cyclobutenedione core can be transformed through various reactions, including thermolysis, photolysis, and organocatalysis, to generate complex structures. For instance, squaric acid is recognized as a useful C4-synthon for building biologically interesting heterocycles. Alkyl squarates can undergo 4π-6π electrocyclic ring opening and ring closure reactions, leading to intricate compounds like echinochrome A. openmedscience.com
The ability of squaric acid derivatives to act as "molecular metaphors" allows for creative functional group chemistry, leading to complex organic molecules through functional group interchange (FGI) and rearrangements. This approach facilitates the design of novel scaffolds with diverse functionalities. openmedscience.com
Synthesis of Natural Products and their Analogues via Squarate Ester Cascade
The squarate ester cascade is a powerful methodology for the expeditious synthesis of complex natural products and their analogues. This strategy leverages a sequence of reactions, often initiated by nucleophilic attack on the squarate ester, followed by electrocyclic ring openings and closures. wikipedia.org
Notable applications of the squarate ester cascade include the synthesis of polycyclic natural products such as:
(±)-Hypnophilin : Diisopropyl squarate has been converted to (±)-hypnophilin in a concise 10-step sequence, involving chlorination, reduction, dehydration, and oxidation maneuvers. researchgate.netnih.gov
(±)-Coriolin : A formal synthesis of racemic coriolin (B1246448) has been achieved, as it shares a penultimate precursor with hypnophilin (B1251928). researchgate.netnih.gov
(±)-Ceratopicanol : A distinct strategy involving squarate esters has been employed for the synthesis of (±)-ceratopicanol in seven steps. researchgate.netnih.gov
Pentalenene : A nucleophilic cascade involving a squarate ester was used in the total synthesis of pentalenene. wikipedia.org
(-)-Colombiasin A : The Harrowven group reported an electrocyclic cascade starting from a squarate derivative to synthesize (-)-colombiasin A. wikipedia.org
These examples highlight the squarate ester cascade's potential for significantly enhancing structural complexity in a concise manner, making it valuable for the synthesis of constitutionally intricate targets. researchgate.netnih.gov
Table 1: Natural Products Synthesized via Squarate Ester Cascade
| Natural Product | Starting Squarate Ester | Key Reaction Type | Overall Steps | Reference |
| (±)-Hypnophilin | Diisopropyl squarate | Cascade (chlorination, reduction, dehydration, oxidation) | 10 | researchgate.netnih.gov |
| (±)-Coriolin | Diisopropyl squarate | Cascade (via hypnophilin precursor) | Formal | researchgate.netnih.gov |
| (±)-Ceratopicanol | Squarate ester | Cascade (including lithium in liquid ammonia) | 7 | researchgate.netnih.gov |
| Pentalenene | Squarate ester | Nucleophilic cascade | - | wikipedia.org |
| (-)-Colombiasin A | Squarate derivative | Electrocyclic cascade | - | wikipedia.org |
Role in Peptidomimetics and Bioisosteric Replacements for Functional Groups
Squaric acid derivatives, including squarate esters, play a significant role in medicinal chemistry as bioisosteric replacements for various functional groups, particularly in the design of peptidomimetics. openmedscience.comuwaterloo.caresearchgate.net Bioisosterism involves replacing one functional group with another while retaining or improving biological activity, often to optimize pharmacokinetic properties or reduce toxicity. uwaterloo.cacore.ac.uk
Squaramides, derived from squaric acid, are particularly useful as bioisosteric replacements for functional groups such as ureas, thioureas, guanidines, and cyanoguanidines. researchgate.net Their capacity for strong hydrogen bonding and ability to induce defined conformations in drug ligands contribute to their utility. researchgate.net The squaryl group can mimic carboxylic acids, α-amino acids, peptide bonds, and phosphonates. openmedscience.com For instance, squaramide can substitute the peptide bond in peptidomimetics, altering biological properties. openmedscience.com This approach has been explored in the generation of novel HIV protease inhibitors and in modifying commercial drugs like losartan (B1675146) and ibuprofen (B1674241) to semisquarate derivatives. openmedscience.com
Squaryldiamides, specifically, have been explored as potential bioisosteres of unsubstituted guanidine (B92328) in peptidomimetics, such as in the development of Tat-TAR antagonists. uwaterloo.ca
Preparation of Bioconjugate Molecules (e.g., Oligonucleotides, Glycoconjugates) via Squarate Conjugation Chemistry
Squarate chemistry provides a facile and efficient method for preparing bioconjugate molecules, including oligonucleotides and glycoconjugates. nih.govnih.gov This conjugation typically involves the use of squaric acid diesters (like 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) or didecyl squarate) as linking reagents to form covalent linkages between biomolecules. nih.govnih.gov
Key aspects of squarate conjugation chemistry include:
Glycoconjugate Synthesis : Squaric acid chemistry allows for the single-point attachment of synthetic oligosaccharides to other molecules, forming well-defined neoglycoconjugates without cross-linking. nih.gov This method is particularly efficient, even allowing for the recovery of excess hapten. nih.gov
Oligonucleotide Conjugation : Squarate spacers facilitate the attachment of carbohydrates to oligonucleotides, a process known to induce receptor-mediated endocytosis. nih.gov For example, 3,4-diethoxy-3-cyclobutene-1,2-dione can easily conjugate carbohydrates bearing an amino group to aminoalkyl-modified oligonucleotides. nih.gov
Protein Conjugation : Squaryl coupling can be used to attach carbohydrates bearing amino-terminus spacer arms to proteins. openmedscience.com The research of Tietze demonstrated the conjugation of two amines with squarate ester, achieving high yields with a slight excess of amines. openmedscience.com
This chemistry offers a controlled and reproducible way to create complex bioconjugates with potential applications in drug delivery and diagnostics. nih.govresearchgate.net
Table 2: Examples of Bioconjugates Prepared via Squarate Chemistry
| Bioconjugate Type | Components Conjugated | Squarate Reagent Example | Purpose/Application | Reference |
| Glycoconjugates | Oligosaccharides + other molecules | Dialkyl squarates (e.g., diethyl, didecyl) | Well-defined neoglycoconjugates, avoids cross-linking | nih.gov |
| Oligonucleotide-Carbohydrate Conjugates | Carbohydrates + Oligonucleotides | 3,4-diethoxy-3-cyclobutene-1,2-dione | Induces receptor-mediated endocytosis | nih.gov |
| Protein-Carbohydrate Conjugates | Carbohydrates (amino-terminus) + Proteins | Squarate ester | General bioconjugation | openmedscience.com |
Integration into Multicomponent Reactions for Scaffold Diversity
While direct examples of this compound specifically in multicomponent reactions (MCRs) were not explicitly detailed in the search results, squaric acid derivatives, including squaramides, are recognized for their potential in generating scaffold diversity within organic synthesis. MCRs are highly efficient processes that build complex scaffolds from multiple starting materials in a single step, minimizing purification and increasing atom and step economy. researchgate.netnih.gov
Squaramides, as a class of cyclobutene (B1205218) ring derivatives, benefit from unique physical and chemical properties, including conformational rigidity and the ability to form strong hydrogen bonds, which make them useful scaffolds. maynoothuniversity.ie The design of new reaction classes, particularly MCRs, is crucial for expanding the scope of accessible molecular scaffolds. nih.gov The versatility of squaramides, for instance, has led to their use in organocatalysis and the construction of self-assembled materials, which inherently points to their capacity to be integrated into complex synthetic strategies for creating diverse molecular architectures. maynoothuniversity.ieresearchgate.net The general concept of using "molecular building blocks" to create functional molecules and diverse derivatizable structures is a growing theme in chemistry, where squarate derivatives can contribute significantly to scaffold diversity. mdpi.com
Tetrabutyl Squarate in Supramolecular Chemistry and Advanced Materials Science
Coordination-Driven Self-Assembly with Metal Centers
Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand coordination bonds to construct discrete, large-scale supramolecular structures. In this context, squarate acts as an effective organic linker. Its rigid, square geometry and the ability of its oxygen atoms to bind to metal ions facilitate the formation of well-defined architectures.
The interaction between squarate and metal ions is robust, yet the resulting bonds can possess a degree of flexibility, allowing for the formation of stable, microporous materials with uniform pore distributions. researchgate.net This process is influenced by the choice of metal center, solvent, and reaction conditions, which collectively dictate the final topology of the self-assembled entity. For instance, the combination of squarate with nickel ions can lead to the formation of a porous Ni₄O₄-cubane coordination polymer, which serves as an artificial host for molecular recognition. nih.gov These self-assembled systems are not merely structural curiosities; their organized cavities and channels are central to their functions in catalysis, separation, and sensing.
Metal-Organic Framework (MOF) Construction Using Squarate Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Squarate and its derivatives have proven to be excellent building blocks for MOFs due to their structural rigidity and strong coordination with metal ions, which can result in materials with enhanced thermal and water stability compared to many metal-carboxylate solids. researchgate.netmdpi.com
The planar structure and coordination versatility of the squarate ligand allow for the synthesis of MOFs with diverse topologies and tunable pore environments. researchgate.netmdpi.com For example, a family of MOF-5-like frameworks has been synthesized using squaric acid and transition metals like zinc, cobalt, and nickel, demonstrating good stability in various organic solvents and aqueous solutions. rsc.org The ability to modify the metal centers and functionalize the squarate linker provides a pathway to fine-tune the electronic, catalytic, and adsorption properties of the resulting MOFs. mdpi.com
The precise arrangement of metal centers and organic linkers within squarate-based MOFs creates well-defined porous structures with accessible active sites, making them highly suitable for heterogeneous catalysis. mdpi.comdoaj.orgresearchgate.net The catalytic activity often stems from the Lewis acidity of the metal centers, which can be modulated by altering the metal ion or the surrounding ligand environment. mdpi.com
Squarate-based MOFs have demonstrated catalytic efficacy in a range of chemical transformations. Research has highlighted their successful application in:
Water splitting reactions : Facilitating the decomposition of water into hydrogen and oxygen. doaj.orgresearchgate.net
Electrocatalytic oxygen evolution reactions : Acting as catalysts in the oxygen evolution half-reaction of water electrolysis. doaj.orgresearchgate.net
Michael addition reactions : Catalyzing the addition of a nucleophile to an α,β-unsaturated carbonyl compound. doaj.orgresearchgate.net
The tunable nature of these MOFs allows for the design of catalysts with high specificity and efficiency for various sustainable chemical processes. mdpi.com
The uniform and tunable pore structures of squarate-based MOFs make them exceptional candidates for gas storage and separation applications. mdpi.comnih.gov Their effectiveness is rooted in the ability to tailor pore size, shape, and surface chemistry to selectively interact with specific gas molecules. rsc.orgacs.org This selectivity can be driven by size exclusion (sieving) or by specific host-guest interactions within the pores. nih.gov
Squarate-based MOFs have shown remarkable performance in the separation of various gases. For instance, a rigid squarate-based MOF with a pore size comparable to the kinetic diameter of xenon has demonstrated a record-high affinity and selectivity for xenon over krypton. researchgate.netacs.org The polar hydroxyl groups decorating the pore surface contribute to the strong interaction with xenon atoms. researchgate.netacs.org Similarly, other squarate MOFs have been developed for the capture of propadiene and propylene (B89431), as well as for the efficient storage and separation of acetylene. mdpi.comrsc.orgresearchgate.net
| MOF System | Target Gases | Key Performance Metric | Reference |
|---|---|---|---|
| Rigid Squarate-Based MOF | Xenon (Xe) / Krypton (Kr) | Xe uptake of 58.4 cm³/cm³ and Xe/Kr selectivity of 60.6 at 0.2 bar | acs.org |
| SNNU-505-Zn | Acetylene (C₂H₂) / Ethylene (C₂H₄) | Breakthrough interval time of 51 min g⁻¹ for C₂H₂/C₂H₄ separation | rsc.org |
| Generic Squarate-Based MOFs | Propadiene / Propylene | Effective capture and separation | mdpi.comresearchgate.net |
| Ni₄O₄-cubane Squarate Polymer | Carbon Dioxide (CO₂) / Nitrogen (N₂) | Separation via dual sieving and interaction mechanisms | nih.gov |
Molecular Recognition and Host-Guest Chemistry in Squarate Systems
Molecular recognition, the specific binding between a host and a guest molecule, is a fundamental concept in supramolecular chemistry. wikipedia.orgfiveable.me Squarate-based systems, including MOFs and other self-assembled structures, can act as hosts, creating cavities or binding sites that are complementary in size, shape, and chemical functionality to specific guest molecules. fiveable.mersc.org This interaction is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.orgmdpi.com
The design of squarate-based hosts allows for highly selective recognition. For example, a porous Ni₄O₄-cubane squarate framework has been engineered as an artificial molecular recognition platform. nih.gov This material demonstrates the ability to distinguish between different molecules based on both size-sieving effects, as shown in hexane (B92381) isomer separation, and specific host-guest interactions, as evidenced by its high selectivity for xenon over krypton. nih.gov The unique electronic structure and geometry of squaraine dyes, which are derivatives of squaric acid, have also been harnessed to develop sensors based on molecular recognition principles. rsc.org
Formation of Self-Assembled Systems and Nanoparticles with Squaraine Derivatives
Squaraine dyes, characterized by a central electron-deficient squarate ring flanked by electron-donating groups, are known for their intense and narrow absorption bands in the visible and near-infrared regions. mdpi.com These properties, combined with their propensity for self-assembly, make them valuable components for creating functional nanomaterials. rsc.orgrsc.org
Through non-covalent interactions like π-π stacking and hydrogen bonding, squaraine molecules can spontaneously organize into well-defined aggregate structures such as nanoparticles, nanosheets, and helical nanorods. mdpi.comrsc.orgnih.gov The specific morphology of the resulting nanostructure can be controlled by factors like solvent polarity, temperature, and the molecular structure of the squaraine dye itself. rsc.orgnih.gov For instance, a bis(squaraine) dye has been shown to form two different supramolecular polymorphs—helical nanorods or nanosheets—depending on the cooling rate during the self-assembly process. nih.gov These self-assembled squaraine systems are of significant interest for applications in organic electronics, bioimaging, and sensing, as their optical and electronic properties can be tuned by controlling the aggregation state. mdpi.comrsc.org
Advanced Spectroscopic Characterization and Structural Analysis of Tetrabutyl Squarate and Its Derivatives
Vibrational Spectroscopy (Infrared, Raman, Surface-Enhanced Raman Scattering)
Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Surface-Enhanced Raman Scattering (SERS), is instrumental in identifying functional groups and understanding molecular symmetry and bonding within tetrabutyl squarate and related compounds. These techniques rely on the periodic changes in dipole moments (IR) or polarizabilities (Raman) caused by molecular vibrations.
For the squarate dianion (C₄O₄²⁻), characteristic vibrational bands are observed due to its highly symmetrical and delocalized electronic structure. In infrared spectra, strong bands are typically found around 1530-1550 cm⁻¹, assigned to coupled stretching modes of the C=O and C=C groups, indicative of the high symmetry and electronic delocalization within the squarate ring. Another band of medium intensity around 1620 cm⁻¹ can be assigned to C=C stretching modes. Raman spectroscopy often reveals a strong band around 1769 cm⁻¹ corresponding to the C=O stretching mode of uncoordinated carbonyl groups, particularly in squarate complexes. The squarate anion exhibits similar C=C and C=O bond distances, which further supports the delocalization of electrons within the ring system.
The tetrabutylammonium (B224687) cation ([(CH₃CH₂CH₂)₄N]⁺) contributes its own set of characteristic aliphatic C-H stretching and bending vibrations, typically observed in the 2800-3000 cm⁻¹ range for C-H stretches and 1350-1480 cm⁻¹ for C-H bending modes. These bands provide evidence for the presence of the butyl chains.
Surface-Enhanced Raman Scattering (SERS) can be employed to study the adsorption and interaction of squarate derivatives with metal surfaces, such as silver nanoparticles. SERS data can suggest preferential interactions, for instance, through Ag-O interactions involving carbonyl groups, which can impact the vibrational oscillators and, consequently, their spectra. This technique is particularly useful for investigating the orientation and chemical environment of squarate species at interfaces.
Table 1: Characteristic Vibrational Bands for Squarate and Butyl Moieties
| Wavenumber (cm⁻¹) | Assignment (Mode) | Spectroscopy Type | Notes/Context | Source |
| ~1530-1550 | C=O / C=C Coupled Stretch | IR | Squarate ring delocalization | |
| ~1620 | C=C Stretch | IR | Squarate ring, medium intensity | |
| ~1769 | C=O Stretch | Raman | Uncoordinated carbonyl of squarate | |
| 2800-3000 | Aliphatic C-H Stretch | IR, Raman | Butyl chains | (General) |
| 1350-1480 | Aliphatic C-H Bend | IR, Raman | Butyl chains | (General) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the elucidation of the solution-state structure and dynamics of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D) NMR techniques offer insights into connectivity and spatial proximity.
In the case of tetrabutylammonium squarate, the ¹H NMR spectrum would primarily show signals corresponding to the protons of the four n-butyl chains. These typically appear as a series of multiplets and triplets for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, with chemical shifts characteristic of aliphatic groups. The protons on the carbon directly attached to the nitrogen in the tetrabutylammonium cation (α-CH₂) would be deshielded due to the electronegativity of the nitrogen, appearing at a higher chemical shift compared to other methylene protons.
The ¹³C NMR spectrum would display distinct signals for each unique carbon environment. For the squarate dianion, the four equivalent carbon atoms of the cyclobutene (B1205218) ring, due to their high symmetry and delocalization, would typically resonate as a single, highly deshielded signal in the carbonyl/olefinic region (e.g., >170 ppm). The butyl chains would yield signals for the methyl carbon and the various methylene carbons, with the α-carbon to nitrogen being the most deshielded among the aliphatic carbons.
Advanced 2D NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning resonances and confirming connectivity. COSY would establish proton-proton couplings within the butyl chains. HSQC would correlate directly bonded protons and carbons, allowing for unambiguous assignment of CH₃ and CH₂ groups of the butyl chains. HMBC would provide long-range correlations, confirming the connectivity of the butyl groups to the quaternary nitrogen and potentially revealing subtle interactions or structural features of the squarate core if protonated derivatives were considered. Solid-state NMR (e.g., 2D HETCOR) can also be applied to study the structure and dynamics in the solid phase, providing information on protonation degree and interactions.
Table 2: Expected NMR Chemical Shifts for Tetrabutylammonium Squarate (Illustrative)
| Nucleus | Chemical Shift (δ, ppm) | Assignment (Group) | Notes |
| ¹H | ~3.0-3.2 | N-CH₂ | α-methylene protons, deshielded by nitrogen |
| ¹H | ~1.5-1.7 | N-CH₂-CH₂ | β-methylene protons |
| ¹H | ~1.2-1.4 | N-CH₂-CH₂-CH₂ | γ-methylene protons |
| ¹H | ~0.8-1.0 | CH₃ | Terminal methyl protons |
| ¹³C | >170 | C=O / C=C (Squarate) | Highly deshielded, indicative of delocalized ring |
| ¹³C | ~58-60 | N-CH₂ | α-carbon, deshielded by nitrogen |
| ¹³C | ~2 |
Kinetic and Thermodynamic Investigations of Tetrabutyl Squarate Transformations
Reaction Rate Determination and Kinetic Order Analysis
The reactions of dibutyl squarate, particularly with amine nucleophiles, have been kinetically characterized. These transformations typically follow a sequential addition-elimination mechanism, affording first a mono-substituted squaramide ester, which can then react with a second amine. nih.gov
Studies monitoring the reaction of dibutyl squarate with benzylamine (B48309) at room temperature have determined second-order rate constants for each amidation step. The initial reaction to form the mono-squaramide ester is significantly faster than the second substitution. The rate constant for the first substitution (k₁) was found to be 6.3 x 10⁻² M⁻¹s⁻¹. nih.gov As the electron-donating nitrogen substituent is added to the squarate core, the electrophilicity of the intermediate is reduced. nih.gov Consequently, the second substitution step is considerably slower, with a rate constant (k₂) of 5.6 x 10⁻⁴ M⁻¹s⁻¹, which is two orders of magnitude slower than the first. nih.gov
The hydrolysis of related squaramate esters, which provides insight into the stability of the squarate core, has also been investigated. The hydrolysis rate for squaramate esters lacking neighboring group participation is approximately kOH ≈ 10⁻¹ M⁻¹s⁻¹, following a second-order rate law. rsc.orgresearchgate.net This rate is about 1000 times faster than the hydrolysis of more stable squaramides. rsc.orgrsc.org
| Reaction Step | Description | Second-Order Rate Constant (k) | Reference |
|---|---|---|---|
| 1 | Dibutyl squarate + Benzylamine → Mono-squaramide ester | 6.3 x 10⁻² M⁻¹s⁻¹ | nih.gov |
| 2 | Mono-squaramide ester + Benzylamine → Asymmetric bis-squaramide | 5.6 x 10⁻⁴ M⁻¹s⁻¹ | nih.gov |
Activation Energy and Transition State Investigations
The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. While specific experimental activation energies for dibutyl squarate transformations are not extensively documented in the provided literature, computational studies on related squaramide systems offer insights into the energy barriers of relevant transformations.
For instance, density functional theory (DFT) calculations on the ring-opening of a cyclic squaramide upon hydroxide (B78521) addition revealed an energy barrier of 8.5 kcal mol⁻¹ for the process. rsc.org This value corresponds to the activation energy of the transition state for that specific step. Such computational models are crucial for understanding reaction mechanisms and predicting reactivity. nih.gov
The substitution on the squarate core proceeds through an addition-elimination mechanism, where the initial nucleophilic addition is typically the rate-determining step. nih.gov The transition state is stabilized by the delocalized π-electron system of the squarate ring. In the context of catalysis, chiral squaramides derived from dibutyl squarate are known to operate via dual hydrogen-bonding interactions, which activate both the electrophile and nucleophile, thereby stabilizing the transition state and lowering the activation energy of reactions like Friedel-Crafts alkylations. smolecule.com
Thermodynamic Considerations in Reaction Spontaneity and Equilibria
The spontaneity and position of equilibrium in chemical reactions are governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG). Ester reactions, including those of dibutyl squarate, are often reversible equilibria.
Acid-catalyzed hydrolysis of esters is the reverse of acid-catalyzed esterification. The reaction between an ester and water establishes an equilibrium with the carboxylic acid and alcohol. libretexts.orglibretexts.org To drive the reaction toward completion (i.e., favor hydrolysis), a large excess of water is typically used, in accordance with Le Chatelier's principle. libretexts.org
In contrast, base-promoted hydrolysis, or saponification, is effectively irreversible. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion, followed by the elimination of an alkoxide leaving group to form a carboxylic acid. This carboxylic acid is then immediately deprotonated by the alkoxide or another base molecule in the reaction mixture. This final deprotonation step is highly exergonic and forms a carboxylate salt, which is very unreactive toward further nucleophilic substitution. This effectively removes the carboxylic acid from the equilibrium, driving the reaction to completion. libretexts.org This principle applies to the hydrolysis of dibutyl squarate, which would yield squaric acid (as its salt) and butanol.
Influence of Reaction Parameters on Kinetics and Thermodynamics
The rates and outcomes of dibutyl squarate transformations are highly sensitive to various reaction parameters, including pH, concentration, and temperature.
Influence of pH: The stability of squarate derivatives is significantly dependent on pH. Related squaramate esters have been shown to be stable in aqueous solutions up to pH 9. rsc.orgresearchgate.net However, at higher pH values, the rate of hydrolysis increases. rsc.orgrsc.org Specifically, some squaramate esters with basic neighboring groups exhibit a pH-dependent hydrolysis rate, with instability beginning at pH 5. rsc.orgrsc.org Conversely, under acidic conditions (pH 3-5), squaramate esters show high stability with no significant reaction observed over extended periods. rsc.org
Influence of Concentration: The concentration of reactants can substantially affect the rate and efficiency of squarate reactions. In the synthesis of neoglycoconjugates using squarate derivatives, it was observed that both the reaction rate and the final product yield were dependent on the concentration of the hapten. nih.gov Increasing the hapten concentration was found to increase both the rate and efficiency of the conjugation reaction. nih.gov
Influence of Temperature: In line with general chemical kinetics, an increase in temperature typically accelerates the rate of reactions involving dibutyl squarate. Higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier. While specific studies detailing the effect of temperature on dibutyl squarate kinetics were not found, the general principle dictates that controlling temperature is a key method for controlling the reaction rate.
| Parameter | Effect on Kinetics/Thermodynamics | Observations | Reference |
|---|---|---|---|
| pH | Affects hydrolysis rate and stability | Stable in acidic to neutral conditions (pH 3-8); hydrolysis rate increases significantly above pH 9. | rsc.orgrsc.org |
| Concentration | Influences reaction rate and yield | Higher reactant concentrations can lead to increased reaction rates and more efficient product formation in conjugation reactions. | nih.gov |
| Temperature | Increases reaction rate | Higher temperatures increase molecular kinetic energy, leading to faster reaction rates (general principle). | - |
Future Directions and Emerging Research Areas for Tetrabutyl Squarate
Development of Novel Synthetic Strategies for Complex Squarate Architectures
While the sequential synthesis of unsymmetrical squaraines and squaramides from dialkyl squarates is well-established, future research is focused on developing more sophisticated and efficient synthetic methodologies. Tetrabutyl squarate is a preferred starting material over smaller dialkyl squarates (like dimethyl or diethyl) because its reactions with amines can be significantly faster, reducing reaction times from around 24 hours to 30 minutes or less. acs.org This kinetic advantage is crucial for the rapid synthesis of potential drug candidates and other complex molecules. acs.org
Emerging strategies are moving beyond simple stepwise additions to embrace more complex and elegant synthetic routes. These include:
Multi-Component Reactions (MCRs): The development of MCRs involving this compound would enable the construction of highly complex molecular architectures in a single, efficient step. This approach is ideal for generating diverse libraries of compounds for screening purposes.
Catalytic Methodologies: The use of novel catalysts to control the regioselectivity and stereoselectivity of reactions involving the squarate core is a significant area of interest. This could provide access to previously unattainable squarate architectures with unique properties.
Post-Synthetic Modification: This strategy involves the initial synthesis of a core squarate structure, which is then chemically modified. This approach allows for the introduction of diverse functionalities that might not be compatible with the initial reaction conditions, offering a modular route to complex molecules.
Flow Chemistry and Automated Synthesis: Implementing continuous flow processes and automated platforms for squarate synthesis can lead to improved reaction control, scalability, and the rapid generation of compound libraries for high-throughput screening.
These advanced synthetic strategies are pivotal for unlocking the full potential of this compound as a precursor to next-generation functional materials.
Integration of Advanced Computational Modeling for Predictive Design and Discovery
Computational chemistry is becoming an indispensable tool in the field of squarate chemistry, enabling the in silico design of molecules with tailored properties before their synthesis. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be particularly powerful for predicting the electronic and optical properties of squaraine dyes derived from squarate precursors. mdpi.comnih.govmdpi.com
Future research in this area will focus on:
Accurate Property Prediction: Enhancing the accuracy of computational models to predict key parameters such as absorption maxima (λmax), HOMO-LUMO energy gaps, and charge transfer properties. mdpi.comnih.gov For instance, TD-DFT calculations have been used to predict the λmax of various squaraine dyes, showing good correlation with experimental values and helping to rationalize the effect of different structural modifications on their optical properties. mdpi.com
Screening of Virtual Libraries: Using computational methods to screen vast virtual libraries of potential squarate derivatives for specific applications, such as identifying candidates for dye-sensitized solar cells (DSSCs) with optimal electronic properties for electron injection into TiO₂ conduction bands. nih.govmdpi.com
Mechanism Elucidation: Employing DFT to study reaction mechanisms, transition states, and the influence of substituents on reactivity. This understanding can guide the development of new synthetic strategies and catalysts. acs.org
Supramolecular Assembly Modeling: Predicting how individual squarate-based molecules will self-assemble into larger functional architectures, which is crucial for designing new supramolecular materials. nih.gov
The synergy between computational prediction and experimental validation will accelerate the discovery of new squarate-based materials with precisely engineered functionalities.
Table 1: Comparison of Experimental and Computationally Predicted Absorption Maxima (λmax) for Select Squaraine Dyes This table illustrates the utility of TD-DFT calculations in predicting the optical properties of squaraine dyes, which are often synthesized from squarate precursors.
| Squaraine Dye | Experimental λmax (nm) in Methanol | Predicted λmax (nm) using TD-DFT | Deviation (nm) | Reference |
| SQD1 | 587 | 625 | +38 | mdpi.com |
| SQD2 | 572 | 600 | +28 | mdpi.com |
| SQD3 | 647 | 693 | +46 | mdpi.com |
| SQD4 | 629 | 687 | +58 | mdpi.com |
Expansion of Supramolecular Applications in Sensing and Molecular Machines
Key emerging directions include:
Chemosensors: The intense absorption and emission properties of squaraines are sensitive to their local environment, making them ideal for creating optical sensors. acs.orgacs.org Future work will focus on designing highly selective and sensitive squaraine-based probes for a wide range of analytes, including metal ions (e.g., Cu²⁺), anions, and biologically relevant molecules. rsc.org The signaling mechanism often relies on changes in aggregation or conformation upon analyte binding, leading to a measurable colorimetric or fluorescent response. nih.gov
Molecular Machines: Squaraines are being incorporated as key components in mechanically interlocked molecules (MIMs) like rotaxanes and catenanes. researchgate.netchemrxiv.orgimperial.ac.uk In a squaraine-based rotaxane, the dye is threaded through a macrocycle, which can protect it from degradation and prevent aggregation-induced fluorescence quenching. chemrxiv.orgimperial.ac.uk The position of the macrocycle can often be controlled by external stimuli (e.g., addition of an anion like Cl⁻), leading to a change in the squaraine's optical properties. This functionality makes them promising candidates for the development of molecular switches and other machine-like components. researchgate.netaps.org
Self-Assembled Functional Materials: The propensity of squaraine derivatives to self-assemble into ordered structures (e.g., H- or J-aggregates) is being harnessed to create new functional materials. digitellinc.com Controlling this self-assembly process can lead to the formation of one-dimensional supramolecular architectures with unique photophysical properties, suitable for applications in organic electronics and photonics. digitellinc.com
The design of sophisticated supramolecular systems built from squarate-derived components is a promising route to advanced materials with dynamic and responsive functions.
Exploration of Squarate-Based Catalysts in Diverse Chemical Transformations
A highly significant and expanding research area is the use of squaramides, derived from squarates, as powerful organocatalysts. Chiral squaramides have emerged as excellent bifunctional hydrogen-bond donors, capable of activating substrates and controlling stereochemistry in a wide array of asymmetric reactions. acs.orgnih.gov
The future of squarate-based catalysis lies in:
Broadening Reaction Scope: Applying squaramide catalysts to a wider range of chemical transformations beyond the well-established Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov This includes exploring their use in cycloadditions, Friedel-Crafts reactions, and other complex cascade reactions. nih.govresearchgate.net
Development of Novel Catalyst Structures: Synthesizing new generations of chiral squaramide catalysts with enhanced activity, selectivity, and stability. This includes the development of polymeric or immobilized squaramide catalysts that can be easily recovered and reused, aligning with the principles of green chemistry. acs.orgstrath.ac.uk
Synergistic Catalysis: Combining squaramide organocatalysts with other catalytic systems, such as metal catalysts or other organocatalysts, to achieve novel reactivity and enable challenging transformations that are not possible with a single catalyst.
Mechanistic Understanding: Deepening the understanding of the catalytic cycle and the specific non-covalent interactions (e.g., hydrogen bonding) that govern the catalytic activity and enantioselectivity. This knowledge will guide the rational design of more efficient catalysts. mdpi.com
The modular and easily tunable nature of squaramides positions them as a "privileged" scaffold in organocatalysis, with immense potential for future discoveries in asymmetric synthesis. nih.gov
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Squaramides This table highlights the versatility of squaramide-based organocatalysts in promoting various stereoselective transformations.
| Reaction Type | Substrates | Catalyst Type | Outcome | Reference |
| Michael Addition | β-Ketoesters and Nitroolefins | Polymeric Cinchona Squaramide | Good yields, excellent enantio- and diastereoselectivities | strath.ac.uk |
| Michael Addition/Acyl Transfer | Unsaturated Benzothiophenones and α-Nitroketones | Bifunctional Squaramide | Good yields (up to 97%), excellent enantioselectivities (up to 98% ee) | researchgate.net |
| Nucleophilic Addition | Thiophenols and β-Silyl α,β-Unsaturated Carbonyls | Bifunctional Squaramide | Good to excellent yields, acceptable enantioselectivities | mdpi.com |
| Cyclic Carbonate Synthesis | Epoxides and Carbon Dioxide | Squaramide with Halide Nucleophile | Effective conversion of challenging internal epoxides | researchgate.net |
Application of Artificial Intelligence and Machine Learning in Squarate Chemistry Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new functional molecules, including those derived from this compound. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. nih.govarxiv.org
Emerging applications in squarate chemistry include:
Predictive Modeling of Properties: Developing ML models to rapidly and accurately predict the physicochemical and optical properties of squaraine dyes. For example, ML frameworks are being designed to predict the near-infrared (NIR) absorption properties of squaraines for applications in DSSCs, using molecular fingerprints as inputs and bypassing the need for computationally expensive quantum chemistry calculations. acs.orgacs.org
High-Throughput Virtual Screening: Employing ML algorithms to screen massive virtual libraries of squarate derivatives to identify promising candidates for specific functions. rsc.org This accelerates the discovery process by focusing synthetic efforts on the most promising molecules.
Synthesis Prediction and Planning: Using AI tools for retrosynthetic analysis to devise efficient synthetic routes to complex squarate-based targets. AI can predict reaction outcomes, suggest optimal reaction conditions, and even identify novel synthetic pathways. mdpi.comdigitellinc.com
Autonomous Discovery Platforms: The ultimate goal is to create closed-loop, autonomous systems where AI algorithms design new molecules, predict their properties, plan their synthesis, and control robotic platforms to execute the synthesis and characterization, all with minimal human intervention. nih.govsciencedaily.com This "self-driving laboratory" concept promises to dramatically accelerate the pace of materials discovery. stanford.edu
By harnessing the power of AI and ML, researchers can navigate the vast chemical space of squarate derivatives more efficiently, leading to the rapid discovery of novel materials with groundbreaking applications. acs.orgarxiv.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tetrabutyl squarate, and how can their efficiency be compared methodologically?
- Methodological Answer : Compare reaction yields, purity, and scalability across routes (e.g., esterification of squaric acid with butanol vs. transesterification). Use Design of Experiments (DOE) to optimize parameters like temperature, catalyst loading, and solvent polarity. Quantify efficiency via metrics such as atom economy and E-factor .
- Data Analysis : Employ HPLC or GC-MS to assess purity, and kinetic studies to evaluate reaction rates. Tabulate results to highlight trade-offs (e.g., higher yield vs. longer reaction time).
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use H/C NMR to confirm ester group formation and squarate core integrity. IR spectroscopy can validate carbonyl stretching frequencies (expected ~1800 cm). Mass spectrometry (HRMS) provides molecular ion confirmation. Cross-reference with XRD for crystalline samples .
- Contradiction Handling : If spectral data conflicts with literature (e.g., unexpected peak splitting), re-examine solvent effects or consider diastereomer formation .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) at controlled temperatures. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at ~300 nm) or LC-MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
- Data Interpretation : Note hydrolysis mechanisms: acidic conditions may protonate carbonyls, while alkaline media promote nucleophilic attack. Compare degradation products with synthetic standards .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in [specific reaction, e.g., Diels-Alder catalysis]?
- Methodological Answer : Employ kinetic isotope effects (KIE) or Hammett plots to probe transition states. Computational studies (DFT) can model electron density distribution and frontier molecular orbitals. Pair with in situ FTIR or Raman to detect intermediates .
- Contradiction Analysis : If experimental rates conflict with computational predictions, re-evaluate solvent models or consider non-adiabatic pathways .
Q. How can computational modeling predict this compound’s behavior under non-standard conditions (e.g., high pressure, ionic liquids)?
- Methodological Answer : Use molecular dynamics (MD) simulations to study solvation effects in ionic liquids. COSMO-RS predicts solubility parameters. For high-pressure reactivity, apply quantum mechanics/molecular mechanics (QM/MM) to assess bond strain .
- Validation : Cross-check predictions with experimental DSC (phase transitions) and high-pressure NMR .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Conduct a meta-analysis of published data, normalizing for variables like substrate concentration, solvent polarity, and catalyst loading. Use multivariate regression to identify confounding factors. Reproduce key experiments under standardized conditions .
- Case Study : If Study A reports 90% yield (in THF) and Study B observes 50% (in DMSO), attribute differences to solvent coordination effects on the squarate core. Validate via controlled solvent-swap experiments .
Methodological Frameworks for Advanced Studies
- Experimental Design : Align with PICOT framework (Population: reaction system; Intervention: variable manipulation; Comparison: control experiments; Outcome: measurable efficiency; Time: reaction kinetics) .
- Data Integrity : Ensure reproducibility by documenting raw data, instrument calibration logs, and statistical significance thresholds (e.g., p < 0.05) .
- Ethical Compliance : For studies involving biological systems, obtain ethical approvals and include toxicity assessments (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
